2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid
Description
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid is a fluorinated aromatic carboxylic acid characterized by a phenyl ring substituted with a cyano group (-CN) at position 3 and a fluorine atom (-F) at position 3. The acetic acid moiety at the benzylic position is further substituted with a fluorine atom, making it a 2-fluoroacetic acid derivative. The additional fluorine on the acetic acid group in the target compound likely modifies its acidity (pKa) and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(3-cyano-5-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H5F2NO2/c10-7-2-5(4-12)1-6(3-7)8(11)9(13)14/h1-3,8H,(H,13,14) |
InChI Key |
AWBCZJWJLAZRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(C(=O)O)F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid typically involves the reaction of 3-cyano-5-fluorobenzaldehyde with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its reactivity and ability to form stable complexes with target molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid with analogous compounds:
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The 3-cyano and 5-fluoro substituents on the phenyl ring create a strong electron-deficient aromatic system, enhancing reactivity in nucleophilic aromatic substitution compared to mono-fluorinated analogs like 2-fluorophenylacetic acid . The trifluoromethyl group in 3-Fluoro-5-(trifluoromethyl)phenylacetic acid provides even greater electron withdrawal but introduces steric hindrance .
- Acidity: The 2-fluoro substitution on the acetic acid group lowers the pKa compared to non-fluorinated analogs due to the inductive effect of fluorine, increasing solubility in basic media .
- Lipophilicity: Chlorine and trifluoromethyl groups (e.g., in CAS 22902-84-7) increase logP values, favoring membrane permeability, whereas the cyano group in the target compound balances polarity and lipophilicity .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Fluorine and cyano groups are prioritized in kinase inhibitor design for their ability to modulate hydrogen bonding and π-stacking interactions. The target compound’s dual fluorination may offer selectivity advantages over single-fluorine analogs .
- Thermal Stability : Fluorinated acetic acids generally exhibit higher thermal stability than chlorinated derivatives, as seen in differential scanning calorimetry (DSC) studies of related compounds .
Biological Activity
2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C9H7F2N O2
- Molecular Weight: 201.15 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H7F2N O2 |
| Molecular Weight | 201.15 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound primarily revolves around its potential as an enzyme inhibitor and its effects on various cellular pathways.
1. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation. For instance, it has been shown to inhibit the activity of certain proteases, which are critical in cancer progression and metastasis .
2. Anticancer Properties:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis (programmed cell death) via the activation of caspases, which are essential for the apoptotic process .
3. Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases .
The mechanism through which this compound exerts its biological effects is thought to involve interaction with molecular targets such as receptors and enzymes. The presence of fluorine atoms enhances lipophilicity, allowing better membrane permeability and binding affinity to target sites within cells .
Case Studies
Several case studies have reported on the efficacy of this compound:
- Case Study 1: A study conducted on a series of fluorinated derivatives revealed that modifications to the phenyl ring significantly influenced the anticancer activity against MCF-7 breast cancer cells. The study noted that compounds with electron-withdrawing groups, such as cyano and fluoro, showed enhanced activity .
- Case Study 2: In a model of acute inflammation, treatment with this compound resulted in a marked reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
